molecular formula C10H9N3O2S B1477840 (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid CAS No. 1643571-56-5

(E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid

Cat. No. B1477840
CAS RN: 1643571-56-5
M. Wt: 235.26 g/mol
InChI Key: JTVCWDSRZUGXMN-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid, also known as MPTA, is an organic compound with a wide range of applications in research and industry. MPTA belongs to the family of pyrazole derivatives, which are known for their ability to interact with a variety of biological systems, and has gained interest due to its potential pharmacological activities.

Scientific Research Applications

(E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid has been studied extensively in the scientific research community due to its potential pharmacological activities. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties, and has been studied in the context of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid has also been studied in the context of diabetes and cardiovascular diseases, as well as other conditions.

Mechanism Of Action

The mechanism of action of (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. It is thought to interact with various proteins, including kinases and transcription factors, to modulate the activity of these pathways. It has also been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
(E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. It has also been found to modulate the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to have neuroprotective effects, and to reduce the risk of cardiovascular disease.

Advantages And Limitations For Lab Experiments

(E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid has a number of advantages for use in lab experiments, including its low cost, ease of synthesis, and wide range of applications. However, there are also some limitations to its use, such as its relatively low solubility in water and its potential for toxicity at high concentrations.

Future Directions

The potential applications of (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid are vast, and there are many potential future directions for research. These include further studies into its pharmacological activities, such as its effects on inflammation, oxidative stress, and cell death. It could also be studied in the context of neurological disorders, diabetes, and cardiovascular diseases. Additionally, further studies into its mechanism of action and its potential toxicity could be conducted. Finally, further studies into its potential applications in industry and medicine could be conducted.

properties

IUPAC Name

(E)-3-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-13-5-7(4-11-13)10-12-8(6-16-10)2-3-9(14)15/h2-6H,1H3,(H,14,15)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVCWDSRZUGXMN-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=CS2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=NC(=CS2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid
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(E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid
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(E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid

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